molecular formula C13H22N2O5 B3132056 1-Boc-L-prolyl-L-alanine CAS No. 36301-70-9

1-Boc-L-prolyl-L-alanine

Cat. No.: B3132056
CAS No.: 36301-70-9
M. Wt: 286.32 g/mol
InChI Key: CYRRXYLLNDVBCL-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-L-prolyl-L-alanine is a synthetic compound that belongs to the class of Boc-protected amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group of L-proline, which is further linked to L-alanine. This compound is widely used in peptide synthesis and serves as a building block for various biochemical applications .

Preparation Methods

The synthesis of 1-Boc-L-prolyl-L-alanine typically involves the protection of the amino group of L-proline with a Boc group, followed by coupling with L-alanine. The reaction is usually carried out under anhydrous conditions using a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Mechanism of Action

The mechanism of action of 1-Boc-L-prolyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide chain is synthesized, the Boc group can be removed to yield the free amine, which can then participate in further biochemical processes .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRRXYLLNDVBCL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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